4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid
Overview
Description
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a chemical compound with the molecular formula C12H9F3N2O3S It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridinesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 3-pyridinesulfonic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-(trifluoromethyl)aniline and 3-pyridinesulfonic acid. This can be achieved using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of a sulfonic acid group.
3-(Trifluoromethyl)aniline: Lacks the pyridinesulfonic acid moiety.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Biological Activity
4-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₉F₃N₂O₃S
- Molecular Weight : 318.27 g/mol
- CAS Number : [not provided]
The trifluoromethyl group (-CF₃) significantly alters the electronic properties of the molecule, contributing to its biological activity. The sulfonic acid moiety enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine and aniline compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that fused pyrrolo-pyridine derivatives demonstrated high cytotoxicity, suggesting that structural modifications can lead to enhanced antiproliferative activity .
Compound Type | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Fused Pyrrolo-Pyridine Derivative | A549 (Lung) | 5.2 | |
Trifluoromethyl Aniline Derivative | HeLa (Cervical) | 3.1 |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Compounds containing the trifluoromethyl group have been shown to inhibit enzymes such as reverse transcriptase, which is crucial in viral replication processes .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
Study on Antiproliferative Effects
A detailed investigation was conducted on the antiproliferative effects of various trifluoromethyl-substituted compounds on human cancer cell lines. The study found that:
- Compound Efficacy : The compound exhibited significant inhibition of cell growth in both breast and lung cancer cell lines.
- Selectivity : Notably, it showed lower toxicity towards normal cells, indicating a potential therapeutic index.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)anilino]pyridine-3-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)8-2-1-3-9(6-8)17-10-4-5-16-7-11(10)21(18,19)20/h1-7H,(H,16,17)(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVYSCWBQXMSMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364882 | |
Record name | AJ-333/09217034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33263-48-8 | |
Record name | 4-[[3-(Trifluoromethyl)phenyl]amino]-3-pyridinesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33263-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AJ-333/09217034 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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